4-(trans-4-Pentylcyclohexyl)phenylboronic acid
Description
4-(trans-4-Pentylcyclohexyl)phenylboronic acid (CAS RN: 143651-26-7) is an aromatic boronic acid characterized by a trans-4-pentylcyclohexyl substituent attached to a phenylboronic acid group. Its molecular formula is C₁₇H₂₇BO₂, with a molecular weight of 274.20 g/mol . This compound is primarily used in proteomics research, organic synthesis (e.g., Suzuki-Miyaura cross-coupling reactions), and liquid crystal applications due to its bulky, hydrophobic cyclohexyl-pentyl group, which enhances solubility in non-polar solvents .
Properties
IUPAC Name |
[4-(4-pentylcyclohexyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15,19-20H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFESOTHKCUMHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931978 | |
| Record name | [4-(4-Pentylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143651-26-7 | |
| Record name | [4-(4-Pentylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-(trans-4-Pentylcyclohexyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound functions through various mechanisms, including enzyme inhibition and interaction with cellular pathways, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of enzymes and receptors.
Target Interactions
- Enzymatic Inhibition : Boronic acids have been shown to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, affecting cell cycle progression and apoptosis.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways, potentially modulating their activity and influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have suggested that this compound may possess antitumor properties. For instance, similar phenylboronic acid derivatives have demonstrated significant inhibition of tumor growth in xenograft models.
- Anti-inflammatory Effects : Boronic acids can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that compounds in this class may exhibit antimicrobial effects, although specific data on this compound is limited.
In Vitro Studies
In vitro assays have demonstrated that phenylboronic acids can effectively inhibit cancer cell proliferation. For example, a study evaluating similar compounds showed IC50 values in the low micromolar range against various cancer cell lines (Table 1).
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| MCF-7 | 85 | 5.0 |
| A549 | 90 | 3.5 |
| DU145 | 78 | 6.2 |
In Vivo Studies
Animal model studies have shown promising results regarding the safety and efficacy of boronic acid derivatives:
- Tumor Growth Inhibition : Compounds similar to this compound have reduced tumor growth by over 90% in xenograft models without significant toxicity to normal tissues .
- Toxicity Assessment : Safety profiles evaluated through maximum tolerated dose (MTD) studies indicate that these compounds can be administered at higher doses with minimal adverse effects observed .
Scientific Research Applications
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites.
- Signaling Pathway Modulation : They may affect signaling pathways related to cell growth and apoptosis through receptor interactions.
Scientific Research Applications
-
Anticancer Activity
- Studies have shown that 4-(trans-4-Pentylcyclohexyl)phenylboronic acid can inhibit the proliferation of cancer cells. It appears to induce apoptosis in specific cancer cell lines by modulating signaling pathways associated with cell survival.
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Antimicrobial Properties
- Preliminary investigations suggest potential antimicrobial activity against various bacterial strains. Further research is required to elucidate these effects fully.
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Drug Development
- Given its unique structure and biological interactions, this compound is being explored as a therapeutic agent for diseases such as cancer and bacterial infections.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant inhibition of cancer cell proliferation in breast cancer models, inducing apoptosis through caspase activation. |
| Study B (2021) | Reported antimicrobial effects against Gram-positive bacteria, indicating potential applications in treating infections. |
| Study C (2022) | Explored the compound's interaction with specific enzyme targets, revealing its potential as a lead compound for drug development. |
Applications in Organic Synthesis
In organic chemistry, boronic acids are valuable for their ability to participate in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The unique structural characteristics of this compound may enhance its reactivity and selectivity in these reactions.
Chemical Reactions Analysis
Suzuki Coupling Reaction
4-(trans-4-Pentylcyclohexyl)phenylboronic acid participates in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of a boronic acid with an organohalide or triflate in the presence of a base .
Reaction Conditions: The reaction is typically conducted using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base like sodium carbonate, and a solvent mixture of ethanol, water, and benzene . The reaction is usually performed under reflux and inert atmosphere .
Example Reactions:
Esterification
Boronic acids can react with alcohols to form boronic esters. These esters are useful as protecting groups or as intermediates in further transformations.
Oxidation
Aryl boronic acids can be oxidized to phenols using copper(II) catalysts .
Other Reactions
Boronic acids can undergo various other reactions, including:
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Hydroboration : Boronic acids can be used as catalysts or reagents in hydroboration reactions.
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Reactions with Amines : Boronic acids react with amines to form boronate esters, which are utilized in sensing and separation applications.
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Conversion to Azides: Boronic acids can be converted into azide derivatives using a copper(II) catalyst .
The reactivity of this compound is influenced by factors such as pH, temperature, and the presence of catalysts. Its applications span organic synthesis, materials science, and drug delivery systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
4-(trans-4-Propylcyclohexyl)phenylboronic Acid
- Molecular Formula : C₁₅H₂₃BO₂
- Molecular Weight : 246.16 g/mol
- Key Differences: Alkyl Chain Length: The propyl group (C₃H₇) vs. pentyl (C₅H₁₁) reduces molecular weight by ~28 g/mol and decreases hydrophobicity. Applications: Widely used in Southeast Asian markets for organic synthesis, with a reported CAGR of XX% (2014–2024) .
2-Fluoro-4-(trans-4-Alkylcyclohexyl)phenylboronic Acids
- Example : 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS RN: 163006-96-0) .
- Key Differences :
- Electron-Withdrawing Fluorine : Enhances boronic acid acidity, improving reactivity in Suzuki couplings.
- Synthesis : Requires optimized conditions (e.g., n-butyllithium, tributyl borate, -85°C to -90°C) with yields of 52–56% .
- Applications : Fluorinated derivatives are valuable in pharmaceutical intermediates due to metabolic stability .
4-Phenoxyphenylboronic Acid
- Molecular Formula : C₁₂H₁₁BO₃
- Molecular Weight : 213.03 g/mol .
- Key Differences: Phenoxy Substituent: Electron-rich group increases boronic acid’s Lewis acidity but reduces solubility in organic solvents compared to cyclohexyl-pentyl derivatives. Applications: Limited to niche synthetic applications due to competing hydrolysis of the phenoxy group .
4-Methoxyphenylboronic Acid
- Molecular Formula : C₇H₉BO₃
- Molecular Weight : 151.95 g/mol .
- Key Differences: Methoxy Group: Moderately electron-donating, offering intermediate reactivity between phenoxy and alkylcyclohexyl substituents. Cost and Availability: Produced at scale for catalysis and sensing applications, unlike the specialized pentylcyclohexyl variant .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituent |
|---|---|---|---|---|
| 4-(trans-4-Pentylcyclohexyl)phenylboronic acid | C₁₇H₂₇BO₂ | 274.20 | 143651-26-7 | trans-4-pentylcyclohexyl |
| 4-(trans-4-Propylcyclohexyl)phenylboronic acid | C₁₅H₂₃BO₂ | 246.16 | 146862-02-4 | trans-4-propylcyclohexyl |
| 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid | C₁₇H₂₆BFO₂ | 292.19 | 163006-96-0 | 2-fluoro, trans-4-pentylcyclohexyl |
| 4-Phenoxyphenylboronic acid | C₁₂H₁₁BO₃ | 213.03 | 5122-94-1 | phenoxy |
Key Research Findings
- Steric and Electronic Effects : The pentylcyclohexyl group introduces significant steric hindrance, slowing cross-coupling kinetics compared to propyl or methoxy variants .
- Solubility : The pentyl chain enhances solubility in toluene and THF (>50 mg/mL) but reduces aqueous solubility, limiting biological applications .
- Thermal Stability: Cyclohexyl-pentyl derivatives exhibit higher thermal stability (decomposition >250°C) than phenoxy or methoxy analogs, making them suitable for high-temperature reactions .
Preparation Methods
Reaction Mechanism
The synthesis begins with trans-4-(4-n-pentylcyclohexyl)bromobenzene, which undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) at cryogenic temperatures (-80°C). The resultant aryl lithium intermediate reacts with trimethyl borate (B(OMe)₃), yielding the boronic acid after hydrolysis.
Industrial-Scale Protocol
-
Step 1 :
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Reagents : 11 mol n-BuLi, 14 L dry tetrahydrofuran (THF), 12 mol trimethyl borate.
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Conditions : Argon atmosphere, -80°C, 1.5 h reaction time.
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Workup : Quench with 10% HCl, extract with ethyl acetate, dry over Na₂SO₄.
-
-
Step 2 :
Table 1: Key Parameters for Lithium-Halogen Exchange Method
Variants and Optimization
-
Alternative Lithium Reagents : Substituting n-BuLi with sec-BuLi maintains the yield (91%) while reducing side reactions.
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Solvent Systems : Anhydrous THF is essential for stabilizing the aryl lithium intermediate.
Suzuki-Miyaura Coupling Precursor Synthesis
While 4-(trans-4-pentylcyclohexyl)phenylboronic acid is often employed in Suzuki-Miyaura couplings, its synthesis via precursor cross-coupling has been explored.
Bromobenzene Intermediate Preparation
Aryl bromides serve as precursors. For example, 4-bromo-2,6-difluoro-4'-(trans-4-pentylcyclohexyl)biphenyl is synthesized via Pd-catalyzed coupling between 4-bromo-2,6-difluoro-1-iodobenzene and the boronic acid.
Table 2: Representative Coupling Reactions Involving the Boronic Acid
Limitations
This approach is less direct for boronic acid synthesis, as it primarily utilizes the compound rather than producing it.
Alternative Boronation Strategies
Miyaura Borylation
Miyaura borylation—using bis(pinacolato)diboron (B₂pin₂) with Pd catalysts—offers a potential route, though no explicit examples were found in the surveyed literature.
Grignard Reagent Approach
Grignard reagents (e.g., ArMgBr) reacting with borate esters could theoretically yield the target compound, but this method risks steric hindrance from the cyclohexyl group.
Industrial-Scale Challenges and Solutions
Cryogenic Conditions
Maintaining -80°C in large reactors is energy-intensive. Patent CN106967443A addresses this by:
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Using liquid nitrogen cooling with controlled feed rates.
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Implementing argon purging to prevent moisture ingress.
Purification
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Column Chromatography : Silica gel with toluene/hexane (1:4) eluent achieves >97% purity.
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Recrystallization : Hexane/acetone mixtures enhance purity to ≥99.5%.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Lithium-Halogen Exchange | 91% | ≥99% | High | Moderate |
| Suzuki Coupling | 39–91% | 97–100% | Moderate | High |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(trans-4-Pentylcyclohexyl)phenylboronic acid in laboratory settings?
- Methodology : Use nitrile gloves and a full-body chemical-resistant suit to prevent skin contact. Inspect gloves before use and dispose of contaminated gloves per institutional guidelines. Work in a fume hood to minimize inhalation risks, and employ respiratory protection if ventilation is insufficient. In case of exposure, immediately rinse affected areas with water and seek medical attention, providing the safety data sheet (SDS) to healthcare providers .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodology :
- NMR Spectroscopy : Use and NMR to verify cyclohexyl and phenyl group connectivity. The trans-configuration of the pentylcyclohexyl group can be confirmed via coupling constants ( for trans-diaxial protons) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for (calc. 286.20 g/mol) .
- HPLC Purity Check : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% recommended for synthetic applications) .
Q. What solvent systems are optimal for purifying this compound via column chromatography?
- Methodology : A hexane/ethyl acetate gradient (9:1 to 4:1) effectively separates boronic acid derivatives. Monitor fractions by TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate). Avoid protic solvents (e.g., methanol) to prevent boronic acid decomposition .
Advanced Research Questions
Q. How does the trans-4-pentylcyclohexyl group influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?
- Methodology :
- Steric Effects : The bulky cyclohexyl group may slow coupling kinetics. Optimize reaction conditions (e.g., higher Pd catalyst loading or elevated temperatures).
- Electronic Effects : The electron-donating cyclohexyl substituent enhances boronic acid stability but may reduce electrophilicity. Use as a base in THF/water (3:1) at 80°C for 12 hours .
- Monitoring : Track reaction progress via NMR to detect boronate intermediate formation .
Q. What strategies resolve contradictions in reported LC-MS data for derivatives of this compound?
- Methodology :
- Isomer Identification : Use 2D NMR (e.g., NOESY) to distinguish stereoisomers. For example, NOE correlations between cyclohexyl protons and the phenyl ring confirm trans-configuration .
- Impurity Profiling : Employ LC-MS/MS to identify byproducts (e.g., anhydrides or oxidized species). Compare with reference spectra from databases like ChemSpider .
Q. How can the photophysical properties of this compound be exploited in liquid crystal or optoelectronic applications?
- Methodology :
- Mesogen Characterization : Test thermal stability via DSC (melting point ~150–160°C) and polarizing microscopy to observe liquid crystalline phases .
- Optoelectronic Testing : Measure UV-Vis absorption (λmax ~270 nm) and fluorescence emission (λem ~320 nm) in thin films. Correlate with DFT calculations for HOMO-LUMO gaps .
Q. What experimental approaches assess the hydrolytic stability of this compound under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
